5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(4-Methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with N-phenylthiosemicarbazide in the presence of a base to form the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-[(4-Methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a thiadiazole ring and methoxyphenoxy group, which imparts specific chemical and biological properties. This combination enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-7-9-14(10-8-13)21-11-15-18-19-16(22-15)17-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
LEEOPRJBENJIOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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